Abecarnil
Overview
Description
Abecarnil is an anxiolytic drug from the β-Carboline family . It is a part of a relatively recently developed class of medicines known as the nonbenzodiazepines, which have similar effects to the older benzodiazepine group, but with quite different chemical structures .
Molecular Structure Analysis
The molecular formula of Abecarnil is C24H24N2O4 . The molecular weight is 404.46 g/mol .Scientific Research Applications
Neurophysiological Interactions and GABA Receptors
- Abecarnil, a partial agonist at the benzodiazepine site on the GABA/benzodiazepine receptor, has been studied for its neurophysiological interactions in the nonhuman primate Papio anubis. It was found to prevent severe signs of the high pressure neurological syndrome (HPNS) occurring at various pressures, suggesting its role in modulating GABA transmission and controlling the expression of HPNS (Pearce et al., 2005).
Neuroprotection in Cortical Neurons
- Abecarnil has shown potential as a neuroprotectant in cultured cortical neurons. In a study, it protected neurons from oxygen glucose deprivation and NMDA excitotoxicity, indicating its potential use in cerebral ischemia or excitotoxicity treatment (Ruscher et al., 2007).
Enhancement of Taste Palatability
- Research on the effects of abecarnil on ingestive behavior in rats revealed that it enhances taste palatability selectively, acting as an agonist at GABA(A) benzodiazepine receptor subtypes. This indicates its potential impact on ingestive behaviors and taste response (Cooper & Ridley, 2005).
Modulation of Gene Expression in the Amygdala
- A study focusing on the effect of abecarnil on Y1 receptor gene expression in the medial amygdala of transgenic mice suggests that modulation of GABA(A) receptor function can regulate gene expression in specific brain regions. This finding is significant for understanding the molecular mechanisms of anxiety regulation (Oberto et al., 2000).
Safety And Hazards
Abecarnil was found to be safe in several studies, with the most frequent adverse event being drowsiness . No rebound or withdrawal symptoms were observed after fast-tapered discontinuation . The abuse potential of Abecarnil is thought to be less than that of benzodiazepines, with only mild withdrawal symptoms noted after abrupt discontinuation of treatment .
Future Directions
Abecarnil has not yet been commercially developed for use in humans, instead so far mainly being used for research into the development of other new sedative and anxiolytic drugs . Investigations are continuing into its actions and it looks likely to be developed for use both in the treatment of anxiety, and as a less addictive substitute drug for the treatment of benzodiazepine and alcohol addiction .
properties
IUPAC Name |
propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFKILXOLJVUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149745 | |
Record name | Abecarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abecarnil | |
CAS RN |
111841-85-1 | |
Record name | Abecarnil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111841-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abecarnil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abecarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABECARNIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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